molecular formula C9H16N2O2S B12934890 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B12934890
M. Wt: 216.30 g/mol
InChI Key: FKNVPCOJGKLRFT-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[34]octane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable purification techniques, and ensuring cost-effectiveness and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-cyclopropylsulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H16N2O2S/c12-14(13,8-1-2-8)11-6-9(7-11)3-4-10-5-9/h8,10H,1-7H2

InChI Key

FKNVPCOJGKLRFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC3(C2)CCNC3

Origin of Product

United States

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